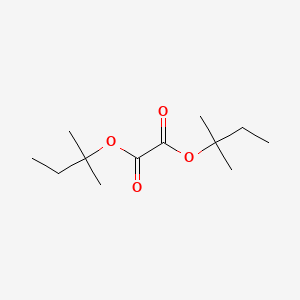
Bis(2-methyl-2-butanyl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbutan-2-yl)oxyacetate is an organic compound with a unique structure that includes an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)oxyacetate typically involves esterification reactions. One common method is the reaction of 2-methylbutan-2-ol with oxoacetic acid in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of (2-Methylbutan-2-yl)oxyacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbutan-2-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
(2-Methylbutan-2-yl)oxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methylbutan-2-yl)oxyacetate involves its interaction with specific molecular targets. In biochemical applications, the ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different physical properties.
Isopropyl acetate: Another ester with comparable chemical behavior but distinct applications.
Butyl acetate: Used in similar industrial applications but has different volatility and solvent properties.
Uniqueness
(2-Methylbutan-2-yl)oxyacetate is unique due to its branched structure, which can influence its reactivity and physical properties. This branching can lead to differences in boiling points, solubility, and interaction with other molecules compared to its linear counterparts.
Propriétés
Numéro CAS |
690-71-1 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
bis(2-methylbutan-2-yl) oxalate |
InChI |
InChI=1S/C12H22O4/c1-7-11(3,4)15-9(13)10(14)16-12(5,6)8-2/h7-8H2,1-6H3 |
Clé InChI |
AIKZXVUWCRXZFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(=O)C(=O)OC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















